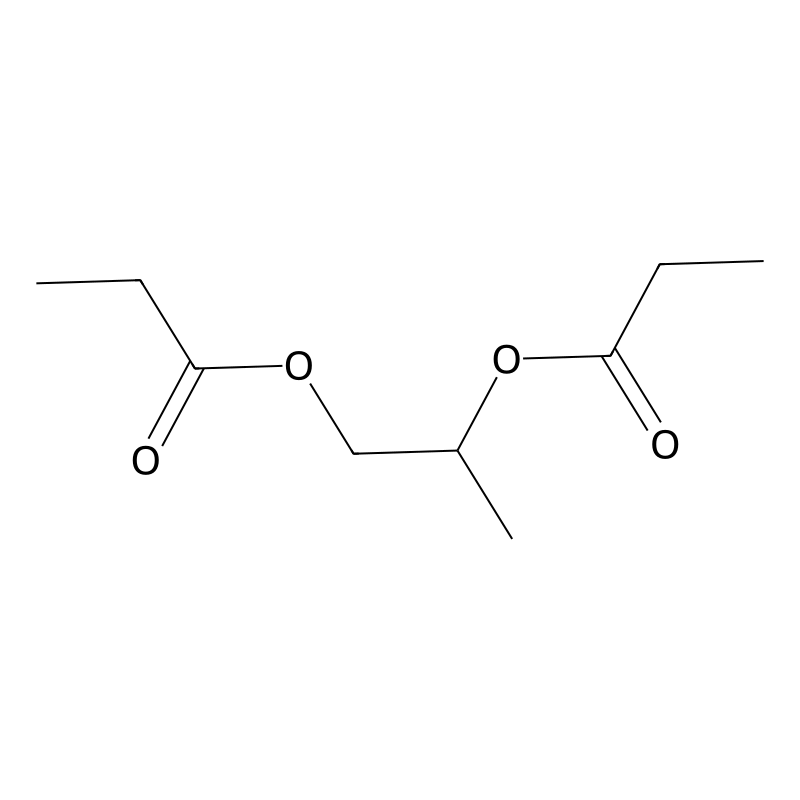Propylene glycol dipropionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Description
Propylene glycol dipropionate is an organic compound with the chemical formula C₉H₁₆O₄. It is a colorless, odorless liquid that is soluble in water and various organic solvents. This compound is derived from propylene glycol, which is a widely used solvent and humectant in food, pharmaceuticals, and cosmetics. Propylene glycol dipropionate serves as an ester formed by the reaction of propylene glycol with propionic acid. Its unique structure contributes to its physical properties, making it useful in various applications.
- Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipropionate can break down into propylene glycol and propionic acid.
- Transesterification: It can react with alcohols to form new esters, which can be useful in modifying its properties for specific applications.
- Esterification: It can react with carboxylic acids to form larger esters, which may enhance its utility in formulations.
Research indicates that propylene glycol dipropionate exhibits low toxicity and is generally regarded as safe for use in cosmetics and pharmaceuticals. It acts as a skin conditioning agent and enhances the penetration of active ingredients in topical formulations. Its biological activity is primarily linked to its ability to improve skin hydration and barrier function.
The synthesis of propylene glycol dipropionate typically involves the following methods:
- Esterification Reaction: Propylene glycol reacts with propionic acid under acidic conditions, often using sulfuric acid as a catalyst.
- Reaction conditions usually include heating the mixture to facilitate the reaction.
- Transesterification: Propylene glycol can also react with other esters or fatty acids to produce propylene glycol dipropionate.
- This method allows for more flexibility in modifying the properties of the final product.
- Biotechnological Routes: Emerging methods involve using microbial fermentation processes to produce propylene glycol, which can then be esterified to form dipropionate.
Propylene glycol dipropionate has a variety of applications across different industries:
- Cosmetics and Personal Care: Used as a skin conditioning agent and solvent in creams, lotions, and other topical products.
- Pharmaceuticals: Serves as a vehicle for drug delivery systems due to its ability to enhance skin penetration.
- Food Industry: Although less common, it may be used as a food additive for flavoring or preservation.
Studies have shown that propylene glycol dipropionate enhances the efficacy of various active ingredients when used in topical formulations. For instance, it has been found to improve the penetration of corticosteroids like betamethasone dipropionate, making it valuable in dermatological treatments for conditions such as psoriasis and eczema .
Additionally, research indicates that formulations containing propylene glycol dipropionate exhibit lower irritation potential compared to those using other solvents or carriers .
Several compounds are structurally or functionally similar to propylene glycol dipropionate. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Propylene Glycol | C₃H₈O₂ | A widely used solvent and humectant; low toxicity |
| Dipropylene Glycol | C₅H₁₂O₃ | A derivative of propylene glycol with similar properties |
| Ethylene Glycol | C₂H₆O₂ | Used primarily as an antifreeze; more toxic than PG |
| Butylene Glycol | C₄H₁₀O₂ | Used in cosmetics; has moisturizing properties |
Uniqueness of Propylene Glycol Dipropionate
Propylene glycol dipropionate stands out due to its dual functionality as both a solvent and an enhancer for active ingredients in topical applications. Its low irritation profile makes it particularly suitable for sensitive skin formulations compared to other glycols that may cause irritation or allergic reactions.
Physical Description
XLogP3
Density
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index








